

# Long-Term Efficacy of Amantadine in Parkinson's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term benefits of **amantadine** in the management of Parkinson's disease (PD), juxtaposed with key therapeutic alternatives. The following sections present quantitative data from long-term clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and study designs to facilitate an objective evaluation of **amantadine**'s role in the PD treatment landscape.

# Comparative Efficacy of Amantadine and Alternatives in Long-Term Studies

The long-term utility of **amantadine** in Parkinson's disease, particularly in managing levodopa-induced dyskinesia and motor fluctuations, has been substantiated in multiple clinical investigations. While initially recognized for its modest antiparkinsonian effects, its enduring benefit lies in mitigating the motor complications that arise from chronic levodopa therapy.[1][2] Alternatives such as dopamine agonists and monoamine oxidase-B (MAO-B) inhibitors also play crucial roles in managing PD symptoms, each with distinct efficacy profiles and side-effect considerations.[3][4]

#### **Quantitative Data from Clinical Trials**

The following tables summarize key quantitative outcomes from long-term studies evaluating **amantadine** and its alternatives. The Unified Parkinson's Disease Rating Scale (UPDRS) and its components are frequently used to measure disease progression and treatment response.



| Table 1: Long-<br>Term Efficacy of<br>Amantadine in<br>Parkinson's<br>Disease |                                         |                                                            |                                                |                                                                                                                                                                                                                                  |
|-------------------------------------------------------------------------------|-----------------------------------------|------------------------------------------------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study (Year)                                                                  | Duration                                | Patient<br>Population                                      | Intervention                                   | Key Outcomes                                                                                                                                                                                                                     |
| EASE LID 2<br>(Tanner et al.,<br>2020)[5][6][7]                               | 2 years (open-<br>label)                | 223 PD patients<br>with levodopa-<br>induced<br>dyskinesia | Amantadine<br>extended-release<br>(Gocovri)    | Sustained reduction in motor complications (dyskinesia and OFF time) as measured by MDS-UPDRS Part IV scores, which remained low for the 2-year duration.[5][6][7]                                                               |
| Park et al. (2023)<br>[8][9]                                                  | 8 years<br>(prospective,<br>open-label) | 30 PD patients<br>on amantadine<br>for ~8 years            | Amantadine<br>withdrawal and<br>reintroduction | 24 out of 30 patients reported worsening of motor and nonmotor symptoms upon discontinuation, which improved after reintroduction.[8] [9] MDS-UPDRS Part III score significantly worsened after a 1-day withdrawal (p=0.029).[8] |









| Table 2: Comparative Long-Term Efficacy of Amantadine Alternatives |                                                                                          |                                                                                                                         |                                                                                                                                                     |                                                                                                                     |
|--------------------------------------------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Drug Class                                                         | Mechanism of<br>Action                                                                   | Long-Term<br>Benefits                                                                                                   | Key Limitations                                                                                                                                     | Representative<br>Studies/Meta-<br>Analyses                                                                         |
| Dopamine<br>Agonists (e.g.,<br>pramipexole,<br>ropinirole)         | Directly stimulate dopamine receptors.[12]                                               | Delay the need for levodopa in early PD and can be used as an adjunct in later stages to manage motor fluctuations.[13] | Less potent than levodopa for motor symptoms. [14] Associated with a higher risk of impulse control disorders, hallucinations, and somnolence. [12] | A meta-analysis has shown that non-ergot derivatives exhibit similar improvements in motor score and "off-time".[1] |
| MAO-B Inhibitors<br>(e.g., selegiline,<br>rasagiline)              | Inhibit the breakdown of dopamine in the brain, thereby increasing its availability.[15] | Provide modest symptomatic benefit in early PD and can reduce "off" time as an adjunct to levodopa in later stages.[4]  | Less efficacious than dopamine agonists for motor symptoms.  [4] Potential for drug interactions, particularly with certain antidepressants.  [16]  | Studies have shown that both selegiline and rasagiline reduce "off" time in advanced PD with motor fluctuations.[4] |

# **Experimental Protocols of Key Studies**

Understanding the methodologies of pivotal clinical trials is crucial for interpreting their findings. Below are detailed protocols from key long-term studies on **amantadine**.



#### EASE LID 2 Trial (NCT02136914)[6][7]

- Study Design: A 2-year, open-label trial evaluating the long-term safety, tolerability, and efficacy of **amantadine** extended-release (Gocovri).[6][7]
- Participants: 223 patients with Parkinson's disease experiencing levodopa-induced dyskinesia who had either completed previous double-blind trials of Gocovri or were excluded from prior trials due to deep brain stimulation (DBS).[6][7]
- Intervention: All participants received Gocovri 274 mg once daily at bedtime.
- Primary Outcome Measures: Evaluation of long-term safety and tolerability.
- Secondary Outcome Measures: Assessment of dyskinesia and "OFF" time using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV.[6][7]

### Sawada et al. (2010) - Randomized Controlled Trial[2][3]

- Study Design: A multi-center, double-blind, randomized, placebo-controlled, cross-over trial.
- Participants: 36 patients with Parkinson's disease and dyskinesias.[3]
- Intervention: Patients received either amantadine (300 mg/day) or a placebo for 27 days.
   After a 15-day washout period, the treatments were crossed over.[3] Amantadine was titrated up from 100 mg to 300 mg over 3 weeks.[17]
- Primary Outcome Measure: Changes in the Rush Dyskinesia Rating Scale (RDRS).[3]
- Secondary Outcome Measures: Changes in the Unified Parkinson's Disease Rating Scale (UPDRS) part IVa (dyskinesias), part IVb (motor fluctuations), and part III (motor function).[3]

# Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and study designs can provide a clearer understanding of the therapeutic rationale and experimental approach.



### **Signaling Pathway of Amantadine**

**Amantadine**'s primary mechanism of action in Parkinson's disease is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[18][19] This action is thought to modulate glutamatergic neurotransmission, which is hyperactive in PD and contributes to dyskinesia.[20] Additionally, **amantadine** may increase dopamine release and inhibit its reuptake.[21]



Click to download full resolution via product page

Caption: Amantadine's multifaceted mechanism of action in Parkinson's disease.



### **Signaling Pathways of Alternatives**

Dopamine agonists directly stimulate postsynaptic dopamine receptors, mimicking the effect of dopamine.[12][22] MAO-B inhibitors prevent the enzymatic degradation of dopamine in the synaptic cleft, thereby increasing its availability.[5][15]



Click to download full resolution via product page

Caption: Mechanisms of action for dopamine agonists and MAO-B inhibitors.

## **Experimental Workflow: Crossover Study Design**

The crossover design is frequently employed in clinical trials for chronic conditions like Parkinson's disease to minimize inter-patient variability.





Click to download full resolution via product page

Caption: A typical crossover experimental workflow for a clinical trial.

#### Conclusion

The available evidence confirms the long-term benefits of **amantadine** in managing key motor complications of Parkinson's disease, particularly levodopa-induced dyskinesia. While not typically a first-line therapy for the primary symptoms of PD, its role as an adjunctive treatment is well-established. The choice between **amantadine** and its alternatives, such as dopamine agonists and MAO-B inhibitors, should be guided by the specific clinical presentation of the patient, considering the distinct efficacy profiles and potential side effects of each therapeutic



class. Further long-term, head-to-head comparative studies are warranted to more definitively delineate the relative long-term benefits of these agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Amantadine Wikipedia [en.wikipedia.org]
- 2. avensonline.org [avensonline.org]
- 3. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, safety, and patient preference of monoamine oxidase B inhibitors in the treatment of Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 7. escholarship.org [escholarship.org]
- 8. Investigation of the Long-Term Effects of Amantadine Use in Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Long-Term Effects of Amantadine Use in Parkinsonâ Disease [e-imd.org]
- 10. Amantadine in Parkinson's disease. A double-blind, placebo-controlled, crossover study with long-term follow-up PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amantadine in Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 12. Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine Receptors and Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



- 15. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy [explorationpub.com]
- 16. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. google.com [google.com]
- 21. Amantadine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Dopamine Agonists StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Efficacy of Amantadine in Parkinson's Disease: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194251#confirming-the-long-term-benefits-of-amantadine-in-parkinson-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





